molecular formula C11H9N3 B14873701 2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carbonitrile

2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carbonitrile

Cat. No.: B14873701
M. Wt: 183.21 g/mol
InChI Key: IZJZBMTVXTVPAK-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable carbonitrile source under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium on carbon or Raney nickel to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-throughput screening methods can also optimize the reaction parameters, ensuring the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the cyclopenta and carbonitrile groups.

    Imidazo[4,5-b]pyridine: Another related compound with a different fusion pattern of the imidazo and pyridine rings.

    Benzo[4,5]imidazo[1,2-a]pyridine: Contains a benzene ring fused to the imidazo-pyridine core.

Uniqueness

2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carbonitrile is unique due to its fused cyclopenta ring and carbonitrile group, which confer distinct chemical and biological properties. These structural features enhance its ability to interact with biological targets and make it a valuable compound for drug development and materials science .

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraene-9-carbonitrile

InChI

InChI=1S/C11H9N3/c12-7-8-3-2-6-14-10-5-1-4-9(10)13-11(8)14/h2-3,6H,1,4-5H2

InChI Key

IZJZBMTVXTVPAK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N3C=CC=C(C3=N2)C#N

Origin of Product

United States

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